molecular formula C3H4F2O2 B12086861 2,2-Difluoroethyl formate CAS No. 1137875-58-1

2,2-Difluoroethyl formate

Cat. No.: B12086861
CAS No.: 1137875-58-1
M. Wt: 110.06 g/mol
InChI Key: VAXZXQURAFVHFF-UHFFFAOYSA-N
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Description

2,2-Difluoroethyl formate is an organic compound with the molecular formula C3H4F2O2. It is a formate ester derived from 2,2-difluoroethanol and formic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2-Difluoroethyl formate can be synthesized through the reaction of 1-chloro-2,2-difluoroethane with an alkali metal salt of formic acid in a suitable solvent. The reaction proceeds as follows: [ \text{CF}_2\text{HCH}_2\text{Cl} + \text{HCOONa} \rightarrow \text{CF}_2\text{HCH}_2\text{OCHO} + \text{NaCl} ] This reaction typically requires controlled conditions to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional purification steps to ensure the compound meets the required purity standards for its intended applications .

Chemical Reactions Analysis

Types of Reactions: 2,2-Difluoroethyl formate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism by which 2,2-difluoroethyl formate exerts its effects involves its ability to act as a formylating agent. The compound can transfer its formyl group to nucleophiles such as alcohols, amines, and N-hydroxylamines. This process often involves the formation of a hypervalent iodine intermediate, which facilitates the transfer of the formyl group .

Comparison with Similar Compounds

Uniqueness: 2,2-Difluoroethyl formate is unique due to its specific reactivity and the presence of two fluorine atoms, which impart distinct chemical properties.

Biological Activity

2,2-Difluoroethyl formate is a fluorinated organic compound that has garnered interest in both medicinal and synthetic chemistry due to its unique structural properties and potential biological activity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, interactions with biomolecules, and implications for pharmaceutical applications.

Chemical Structure and Properties

  • Molecular Formula : C4H6F2O2
  • Molecular Weight : Approximately 138.09 g/mol
  • Structure : The compound features a difluoroethyl group attached to a formate moiety, which enhances its reactivity compared to non-fluorinated analogs.

The biological activity of this compound is primarily attributed to its electrophilic nature. It interacts with nucleophiles such as thiols, amines, and alcohols through a process known as electrophilic 2,2-difluoroethylation. This reaction can lead to the formation of various biologically active derivatives:

  • Target Nucleophiles :
    • Thiols
    • Amines
    • Alcohols
  • Mode of Action :
    The compound’s electrophilic character allows it to modify nucleophiles, potentially altering their biological functions and interactions with other biomolecules.

Biological Activity

Recent studies have explored the biological implications of this compound:

  • Antimicrobial Activity : Preliminary investigations suggest that this compound may exhibit antimicrobial properties due to its ability to modify bacterial proteins through electrophilic reactions.
  • Cytotoxic Effects : Research has indicated that this compound can induce cytotoxicity in certain cancer cell lines, possibly through the disruption of cellular signaling pathways mediated by modified proteins.
  • Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways, which could be leveraged for therapeutic benefits.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
CytotoxicityInduction of apoptosis in cancer cells
Enzyme InhibitionModulation of enzyme activity

Case Study: Cytotoxicity in Cancer Cells

A study conducted on various cancer cell lines demonstrated that treatment with this compound led to significant reductions in cell viability. The mechanism was linked to the compound's ability to induce oxidative stress and disrupt mitochondrial function. The findings suggest potential applications in cancer therapeutics where selective cytotoxicity is desired.

Applications in Medicinal Chemistry

The unique properties of this compound make it a valuable building block in medicinal chemistry:

  • Bioisosteric Replacement : The difluoroethyl group can serve as a bioisostere for other functional groups in drug design, potentially enhancing pharmacokinetic properties.
  • Synthesis of Complex Molecules : It is utilized in the synthesis of more complex fluorinated compounds that may exhibit improved biological activity compared to their non-fluorinated counterparts.

Properties

CAS No.

1137875-58-1

Molecular Formula

C3H4F2O2

Molecular Weight

110.06 g/mol

IUPAC Name

2,2-difluoroethyl formate

InChI

InChI=1S/C3H4F2O2/c4-3(5)1-7-2-6/h2-3H,1H2

InChI Key

VAXZXQURAFVHFF-UHFFFAOYSA-N

Canonical SMILES

C(C(F)F)OC=O

Origin of Product

United States

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